Methyl 3-[(4-chlorobenzoyl)amino]-4-(4-morpholinyl)benzoate
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Overview
Description
Methyl 3-[(4-chlorobenzoyl)amino]-4-(4-morpholinyl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a morpholine ring, a chlorobenzoyl group, and a benzoate ester, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-chlorobenzoyl)amino]-4-(4-morpholinyl)benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with 3-amino-4-morpholin-4-ylbenzoic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-chlorobenzoyl)amino]-4-(4-morpholinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-[(4-chlorobenzoyl)amino]-4-(4-morpholinyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-chlorobenzoyl)amino]-4-(4-morpholinyl)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-chlorobenzoate
- Methyl 3-amino-4-methoxybenzoate
- Methyl 3-amino-4-methylthiophene-2-carboxylate
Uniqueness
Methyl 3-[(4-chlorobenzoyl)amino]-4-(4-morpholinyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and chlorobenzoyl group differentiate it from other similar compounds, making it a valuable molecule for targeted research applications.
Properties
CAS No. |
895092-87-2 |
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Molecular Formula |
C19H19ClN2O4 |
Molecular Weight |
374.8g/mol |
IUPAC Name |
methyl 3-[(4-chlorobenzoyl)amino]-4-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-19(24)14-4-7-17(22-8-10-26-11-9-22)16(12-14)21-18(23)13-2-5-15(20)6-3-13/h2-7,12H,8-11H2,1H3,(H,21,23) |
InChI Key |
GDKUOIWPHAORIJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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